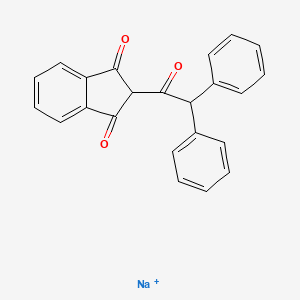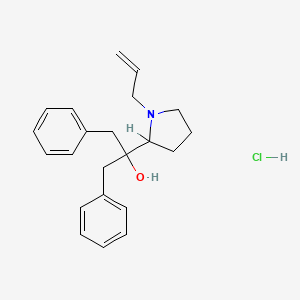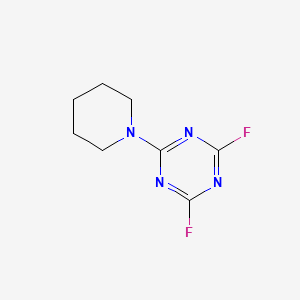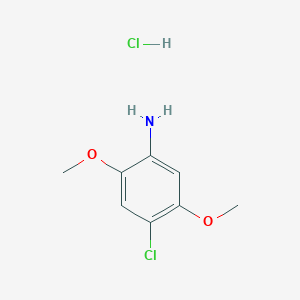
4-Chloro-2,5-dimethoxyaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,5-dimethoxyaniline;hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One method for synthesizing 4-Chloro-2,5-dimethoxyaniline involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase at elevated temperatures (80° to 110°C) and pressures (5 to 50 atmospheres). This reaction is carried out in an aromatic solvent in the presence of a modified platinum-on-carbon catalyst and a compound that gives a pH of 8 to 10 in aqueous solution .
Industrial Production Methods
Industrial production methods for 4-Chloro-2,5-dimethoxyaniline typically involve similar catalytic reduction processes, ensuring high yields and purity. The use of advanced catalysts and optimized reaction conditions are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, amino derivatives, and substituted anilines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-2,5-dimethoxyaniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethoxy-4-chloroaniline
- 4-Chloro-2,5-dimethoxyacetyl acetanilide
- 4-Chloro-2,5-dimethoxynitrobenzene
Uniqueness
4-Chloro-2,5-dimethoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
85518-75-8 |
|---|---|
Formule moléculaire |
C8H11Cl2NO2 |
Poids moléculaire |
224.08 g/mol |
Nom IUPAC |
4-chloro-2,5-dimethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-4-6(10)8(12-2)3-5(7)9;/h3-4H,10H2,1-2H3;1H |
Clé InChI |
MULHLQUBGSCPTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)OC)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


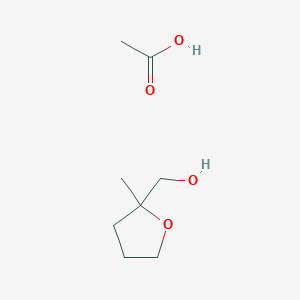
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
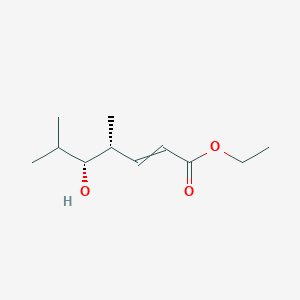
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
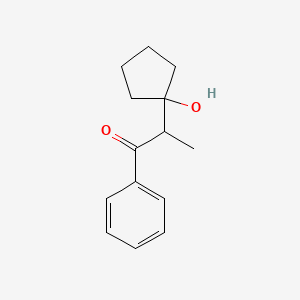
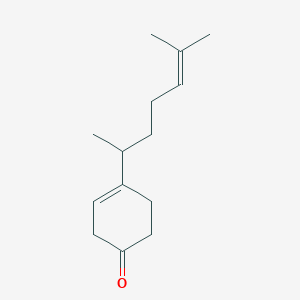

![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
